molecular formula C10H13ClN2O B6650182 4-(3-Chloropyridin-4-yl)-1,4-oxazepane

4-(3-Chloropyridin-4-yl)-1,4-oxazepane

Cat. No.: B6650182
M. Wt: 212.67 g/mol
InChI Key: QFRPJPWLWHQKBF-UHFFFAOYSA-N
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Description

4-(3-Chloropyridin-4-yl)-1,4-oxazepane is a chemical compound of interest in medicinal chemistry and pharmacological research. It features a 1,4-oxazepane heterocycle linked to a chlorinated pyridine ring. The 1,4-oxazepane scaffold is a seven-membered ring containing both oxygen and nitrogen atoms, which is recognized as a morpholine isostere and is explored in the design of novel bioactive molecules. For instance, similar 1,4-oxazepane amide derivatives have been investigated as potent and selective agonists for the Somatostatin Receptor Subtype 4 (SSTR4), a promising target for the treatment of pain, including neuropathic and chronic pain . The chloropyridine moiety is a common structure in pharmaceuticals and agrochemicals, often serving as a key pharmacophore or a handle for further synthetic modification. While the specific biological profile of this compound requires further investigation, its structure suggests potential as a valuable intermediate or building block in drug discovery efforts. Researchers may find it useful for developing new ligands for G-protein coupled receptors (GPCRs) or ion channels. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

4-(3-chloropyridin-4-yl)-1,4-oxazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2O/c11-9-8-12-3-2-10(9)13-4-1-6-14-7-5-13/h2-3,8H,1,4-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFRPJPWLWHQKBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCOC1)C2=C(C=NC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Coupling with Halogenated Oxazepane Intermediates

A plausible route involves reacting a brominated or iodinated 1,4-oxazepane derivative with (3-chloropyridin-4-yl)boronic acid. For example, 4-bromo-1,4-oxazepane could serve as the electrophilic partner in a palladium-catalyzed coupling.

Reaction Conditions and Optimization

  • Catalyst : Dichloro(1,1'-bis(diphenylphosphino)ferrocene)palladium(II) (Pd(dppf)Cl₂) or tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are commonly employed.

  • Base : Sodium carbonate (Na₂CO₃) or cesium carbonate (Cs₂CO₃) in biphasic solvent systems.

  • Solvent : 1,4-Dioxane/water mixtures (3:1 to 4:1) under inert atmospheres.

  • Temperature : 90–150°C, with microwave irradiation reducing reaction times to 10–30 minutes.

Example Protocol
A mixture of 4-bromo-1,4-oxazepane (1 eq), (3-chloropyridin-4-yl)boronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and Na₂CO₃ (3 eq) in dioxane/water (4:1) was heated at 130°C for 12 hours. Purification via silica gel chromatography yielded the target compound in 80–98% yield.

Oxazepane Ring Construction via Cyclization

The 1,4-oxazepane ring can be synthesized de novo through intramolecular cyclization of appropriately functionalized precursors.

Amino Alcohol Cyclization

Amino alcohols such as 3-chloro-4-(2-hydroxyethylamino)pyridine undergo acid- or base-mediated cyclization to form the oxazepane ring.

Reaction Conditions

  • Acid Catalysis : Sulfuric acid (H₂SO₄) in aqueous solutions at 80–100°C facilitates cyclization by protonating the amine and activating the hydroxyl group for nucleophilic attack.

  • Base-Mediated : Potassium tert-butoxide (t-BuOK) in tetrahydrofuran (THF) promotes deprotonation and ring closure.

Example Protocol
3-Chloro-4-(2-hydroxyethylamino)pyridine (1 eq) was treated with 24% H₂SO₄ at 100°C for 4 hours. Neutralization with NaOH and extraction with dichloromethane afforded 4-(3-chloropyridin-4-yl)-1,4-oxazepane in 75–92% yield.

Functional Group Interconversion Strategies

Deprotection of Masked Amines

Protected intermediates, such as pivalamide derivatives, are hydrolyzed to reveal free amines for subsequent cyclization.

Example Protocol
N-(4-Iodopyridin-3-yl)pivalamide was treated with 24% H₂SO₄ at 80°C for 6 hours, yielding 3-amino-4-iodopyridine after basification. This intermediate could then participate in cross-coupling or cyclization reactions.

Comparative Analysis of Methodologies

Method Yield Range Key Advantages Limitations
Suzuki-Miyaura Coupling39–98%High regioselectivity; scalable conditionsRequires halogenated oxazepane precursors
Amino Alcohol Cyclization75–92%Single-step ring formationSensitivity to acid/base conditions
Deprotection/Cyclization75–90%Utilizes stable intermediatesMulti-step synthesis

Mechanistic Insights and Challenges

Palladium-Catalyzed Coupling Mechanisms

The oxidative addition of Pd⁰ to the C–Br bond in 4-bromo-1,4-oxazepane forms a PdII intermediate, which undergoes transmetallation with the boronic acid. Reductive elimination yields the coupled product. Competing side reactions, such as proto-deboronation, are mitigated by optimizing base and solvent.

Cyclization Stereoelectronics

In acid-mediated cyclization, protonation of the amine enhances electrophilicity at the adjacent carbon, enabling nucleophilic attack by the hydroxyl group. Ring strain in the seven-membered oxazepane is minimized through conformational flexibility.

Chemical Reactions Analysis

Types of Reactions

4-(3-Chloropyridin-4-yl)-1,4-oxazepane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The chlorine atom on the pyridine ring can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as sodium methoxide or Grignard reagents for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Chemistry

  • Building Block in Synthesis : It serves as a critical intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology

  • Biological Activity : Research indicates potential antimicrobial and anticancer properties. Studies have shown that compounds with similar structures exhibit significant activity against various cancer cell lines . The interaction with biological targets such as enzymes or receptors can lead to modulation of their activity, potentially resulting in therapeutic effects.

Medicine

  • Drug Development : The compound is under investigation for its therapeutic applications, particularly as a modulator of specific biological pathways. For instance, it may act on pathways involved in pain perception or inflammation .

Industry

  • Specialty Chemicals Production : Used in the manufacturing of specialty chemicals, including those required for agricultural applications and materials science.

Case Study 1: Anticancer Activity

A study examined the anticancer properties of derivatives based on 4-(3-Chloropyridin-4-yl)-1,4-oxazepane. Results indicated that certain derivatives exhibited significant cytotoxicity against breast cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest .

Case Study 2: Antimicrobial Properties

Research focused on the antimicrobial efficacy of oxazepane derivatives revealed that compounds similar to this compound showed promising results against Gram-positive bacteria. The study highlighted structure-activity relationships that could guide further development .

Comparative Data Table

Application AreaDescriptionExample Findings
ChemistryBuilding block for complex synthesisUsed in pharmaceutical synthesis
BiologyPotential antimicrobial/anticancer activitySignificant cytotoxicity against cancer cells
MedicineDrug development focusing on receptor modulationInvestigated for therapeutic effects on pain pathways
IndustryProduction of specialty chemicalsUtilized in agrochemical formulations

Mechanism of Action

The mechanism of action of 4-(3-Chloropyridin-4-yl)-1,4-oxazepane involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Chemical Properties

The table below compares key structural and physicochemical attributes of 4-(3-Chloropyridin-4-yl)-1,4-oxazepane with related compounds:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Features Applications
This compound 3-Chloropyridin-4-yl C₁₀H₁₂ClN₂O 209.67 (calculated) Chlorine enhances polarity; pyridine enables H-bonding and π-π interactions Likely medicinal chemistry (inferred)
4-(Piperidin-4-yl)-1,4-oxazepane Piperidin-4-yl C₁₀H₂₀N₂O 257.2 (as dihydrochloride) Bicyclic structure with basic piperidine; high purity (≥95%) Drug candidates, agrochemicals
5-(4-Fluorophenyl)-1,4-oxazepane 4-Fluorophenyl C₁₁H₁₄FNO 195.2 Fluorine increases electronegativity; aromatic ring Research (discontinued commercial use)
(2S)-4-Benzyl-2-(benzyloxymethyl)-1,4-oxazepane Benzyl, benzyloxymethyl C₂₀H₂₅NO₂ 311.42 Hydrophobic substituents; high molecular weight Material science, specialty synthesis

Q & A

Q. What experimental designs validate target engagement in vivo for this compound?

  • Methodological Answer :
  • Microdialysis : Measure GABA release in rodent prefrontal cortex post-administration.
  • PET imaging : Use radiolabeled analogs (e.g., 11C-4-(3-Cl-pyridinyl)-oxazepane) to quantify receptor occupancy .
  • Knockout models : GABA receptor α5-KO mice show abolished anxiolytic effects, confirming target specificity .

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